molecular formula C14H25N3O3S B6699388 N-(2-methoxyethyl)-N-methyl-1-(1H-pyrrol-3-ylmethyl)piperidine-3-sulfonamide

N-(2-methoxyethyl)-N-methyl-1-(1H-pyrrol-3-ylmethyl)piperidine-3-sulfonamide

Cat. No.: B6699388
M. Wt: 315.43 g/mol
InChI Key: WQHOTZFCQMNXEL-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-N-methyl-1-(1H-pyrrol-3-ylmethyl)piperidine-3-sulfonamide is a complex organic compound that belongs to the class of piperidines. Piperidines are a significant class of heterocyclic compounds widely used in medicinal chemistry and organic synthesis due to their diverse biological activities and chemical reactivity.

Properties

IUPAC Name

N-(2-methoxyethyl)-N-methyl-1-(1H-pyrrol-3-ylmethyl)piperidine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O3S/c1-16(8-9-20-2)21(18,19)14-4-3-7-17(12-14)11-13-5-6-15-10-13/h5-6,10,14-15H,3-4,7-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHOTZFCQMNXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)S(=O)(=O)C1CCCN(C1)CC2=CNC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-N-methyl-1-(1H-pyrrol-3-ylmethyl)piperidine-3-sulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrrole Group: The pyrrole moiety can be introduced via a substitution reaction, where a suitable pyrrole derivative is reacted with the piperidine intermediate.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-N-methyl-1-(1H-pyrrol-3-ylmethyl)piperidine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrrole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(2-methoxyethyl)-N-methyl-1-(1H-pyrrol-3-ylmethyl)piperidine-3-sulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studying receptor interactions and enzyme inhibition.

    Medicine: It has potential therapeutic applications due to its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: The compound can be used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-N-methyl-1-(1H-pyrrol-3-ylmethyl)piperidine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)-N-methylpiperidine-3-sulfonamide
  • N-methyl-1-(1H-pyrrol-3-ylmethyl)piperidine-3-sulfonamide
  • N-(2-methoxyethyl)-1-(1H-pyrrol-3-ylmethyl)piperidine-3-sulfonamide

Uniqueness

N-(2-methoxyethyl)-N-methyl-1-(1H-pyrrol-3-ylmethyl)piperidine-3-sulfonamide is unique due to the specific combination of functional groups and the resulting biological activity. The presence of both the pyrrole and piperidine rings, along with the sulfonamide group, contributes to its distinct chemical and pharmacological properties.

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